molecular formula C9H8ClNOS2 B3327487 N-(4-chlorophenyl)-N-[(methylsulfanyl)methanethioyl]formamide CAS No. 345923-50-4

N-(4-chlorophenyl)-N-[(methylsulfanyl)methanethioyl]formamide

Cat. No.: B3327487
CAS No.: 345923-50-4
M. Wt: 245.8 g/mol
InChI Key: JKZIROFTWDQYHR-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N-[(methylsulfanyl)methanethioyl]formamide is a thiourea-derived formamide compound characterized by a 4-chlorophenyl group and a methylsulfanyl methanethioyl substituent. Its structure combines a formamide backbone with sulfur-containing moieties, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

methyl N-(4-chlorophenyl)-N-formylcarbamodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNOS2/c1-14-9(13)11(6-12)8-4-2-7(10)3-5-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKZIROFTWDQYHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=S)N(C=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-N-[(methylsulfanyl)methanethioyl]formamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C9H8ClNOS2
  • Molecular Weight : 245.749 g/mol
  • IUPAC Name : this compound

The compound exhibits several mechanisms of action that contribute to its biological activity:

  • Inhibition of Enzymatic Activity : Research indicates that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
  • Antiviral Properties : Some derivatives have shown promise as antiviral agents, particularly against adenoviruses, by interfering with viral replication processes .
  • Anti-inflammatory Effects : The presence of the chlorophenyl group may enhance anti-inflammatory properties by modulating cytokine production and immune responses.

Biological Activity Data

Activity TypeEffectivenessReference
Antiviral ActivityIC50 = 0.27 μM
CytotoxicityCC50 = 156.8 μM
Enzyme InhibitionVariable (depends on enzyme)

Case Study 1: Antiviral Efficacy

A study on substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues demonstrated that compounds similar to this compound exhibited significant antiviral activity against human adenovirus (HAdV) infections. Notably, compound 15 showed improved activity with an IC50 value of 0.27 μM while maintaining low cytotoxicity (CC50 = 156.8 μM) in vitro .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of N-(aryl)-amides revealed that modifications to the aryl ring significantly influenced biological activity. The introduction of electron-withdrawing groups like chlorine enhances the compound's ability to interact with target enzymes and receptors, which may explain the observed biological effects .

Scientific Research Applications

Medicinal Chemistry

N-(4-chlorophenyl)-N-[(methylsulfanyl)methanethioyl]formamide has been studied for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer. The compound's structure suggests it may interact with biological targets involved in these diseases.

Antibacterial Activity

Recent studies indicate that compounds structurally related to this compound exhibit antibacterial properties. For instance, derivatives of similar compounds have shown efficacy against Gram-positive and Gram-negative bacteria, including drug-resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus) .

Compound Target Bacteria Activity
This compoundMRSAEffective
Related sulfonamide compoundsVarious Gram-positive bacteriaBactericidal

Anticancer Properties

The compound's potential as an anticancer agent has also been explored. Studies involving similar amide compounds have demonstrated activity against human colon adenocarcinoma cells, suggesting that this compound may possess similar properties .

Pharmacological Insights

Pharmacological research has focused on the mechanisms of action of compounds like this compound. Understanding how these compounds interact at the cellular level is crucial for their development as therapeutic agents.

Cellular Uptake Mechanisms

Research indicates that related compounds can enter cells via both energy-dependent and independent mechanisms, which may enhance their therapeutic efficacy . The rapid uptake and accumulation of these compounds within cells suggest a potential for high intracellular concentrations, which is beneficial for targeting intracellular pathogens or cancer cells.

Case Studies

Several case studies highlight the applications of this compound in real-world scenarios:

Study on Antibacterial Efficacy

In a study examining the antibacterial efficacy of structurally related compounds, researchers found that certain derivatives were effective against resistant strains of bacteria. The study concluded that modifications to the chemical structure could enhance antibacterial activity, paving the way for new drug development .

Investigation into Anticancer Mechanisms

Another study investigated the anticancer mechanisms of similar amide compounds in vitro using human colon cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells while sparing normal cells, suggesting a promising therapeutic index .

Comparison with Similar Compounds

Structural Comparison

The compound’s distinct features include:

  • Thioamide groups : The methylsulfanyl methanethioyl substituent introduces sulfur atoms, which contrast with phosphoryl (e.g., N-(4-chlorophenyl)-(diphenylphosphoryl)formamide ) or simple amide groups (e.g., N-(4-chlorophenyl)formamide ).
  • Chlorophenyl substitution : The 4-chlorophenyl group is common in bioactive molecules, influencing electronic properties and intermolecular interactions .

Key structural analogs :

Compound Name Substituents Molecular Weight Key Features
N-(4-Chlorophenyl)formamide Formamide + 4-chlorophenyl 169.59 g/mol Simpler structure; exhibits phase transitions under thermal stress
N-(4-Chlorophenyl)-(diphenylphosphoryl)formamide Formamide + 4-chlorophenyl + diphenylphosphoryl 367.74 g/mol Phosphoryl group enhances polarity; moderate yields in catalytic synthesis
N-(4-Chlorophenyl)-N′-(4-methylphenyl)succinamide Succinamide + 4-chlorophenyl + 4-methylphenyl 316.78 g/mol Extended carbon chain; forms hydrogen-bonded crystal networks
N-(4-formamidophenyl)formamide Two formamide groups on phenyl ring 164.16 g/mol Higher melting point (211°C); potential dielectric properties
Physicochemical Properties
  • Melting Points: Sulfur-containing analogs like the target compound may exhibit lower melting points compared to non-sulfur derivatives (e.g., N-(4-formamidophenyl)formamide melts at 211°C ), due to reduced hydrogen-bonding capacity.
  • Solubility : The methylsulfanyl group likely increases lipophilicity, enhancing solubility in organic solvents relative to phosphorylated or hydroxylated analogs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-chlorophenyl)-N-[(methylsulfanyl)methanethioyl]formamide, and how can reaction conditions be optimized?

  • Methodology : A common approach involves sulfonamide acetylation. For example, refluxing sulfonamide precursors (e.g., N-(4-chloro-2-nitrophenyl)methanesulfonamide) with acetic anhydride, followed by ice quenching and recrystallization from ethanol . Optimization includes adjusting reflux duration (e.g., 30 minutes to 2 hours), solvent polarity, and purification via column chromatography or slow evaporation for single-crystal growth .

Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic techniques?

  • Methodology :

  • 1H NMR : Identify aromatic protons (δ 7.2–8.0 ppm), methylsulfanyl groups (δ 2.5–3.0 ppm), and formamide NH signals (δ 8.5–10.0 ppm) .
  • X-ray crystallography : Resolve bond lengths (e.g., C–S: ~1.78 Å) and torsion angles (e.g., nitro group deviation: -16.7° from the benzene plane) to confirm stereochemistry. Use SHELXL for refinement and validate via R-factor convergence (<0.05) .

Q. What are the key purity assessment protocols for this compound?

  • Methodology :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients to resolve impurities (<0.1% per peak) .
  • Melting point analysis : Compare observed ranges (e.g., 67.2–69.0°C for analogs) to literature values to detect solvate formation .

Advanced Research Questions

Q. How do electronic and steric effects of the 4-chlorophenyl group influence reactivity in cross-coupling or cyclization reactions?

  • Methodology :

  • DFT calculations : Compute frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Compare Mulliken charges on Cl-substituted vs. unsubstituted phenyl rings .
  • Experimental validation : React with alkyne partners under Sonogashira conditions; monitor regioselectivity via LC-MS .

Q. What mechanisms underlie its reported antimicrobial activity, and how does structural modification enhance efficacy?

  • Methodology :

  • Enzyme inhibition assays : Test against bacterial dihydrofolate reductase (DHFR) or fungal cytochrome P450. Measure IC50 values and correlate with substituent hydrophobicity (ClogP) .
  • SAR studies : Replace methylsulfanyl with trifluoromethyl or carboxyl groups to assess biofilm penetration .

Q. How can computational modeling predict phase transitions in crystalline forms?

  • Methodology :

  • Molecular dynamics (MD) : Simulate thermal expansion coefficients and hydrogen-bond dynamics (e.g., C–H⋯O interactions) to model disorder-to-order transitions observed at 199–300 K .
  • Powder XRD : Track lattice parameter changes under variable-temperature conditions .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology :

  • Meta-analysis : Normalize data using standardized protocols (e.g., MIC vs. IC50) and control for solvent effects (DMSO vs. aqueous buffers) .
  • Cohort studies : Replicate assays in multiple cell lines (e.g., HeLa, MCF-7) to isolate tumor-specific cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-chlorophenyl)-N-[(methylsulfanyl)methanethioyl]formamide
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N-(4-chlorophenyl)-N-[(methylsulfanyl)methanethioyl]formamide

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